2-Bromo-5-chloro-D-phenylalanine
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Overview
Description
2-Bromo-5-chloro-D-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amination: The brominated product is then subjected to an amination reaction to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. The key steps include:
Raw Material Selection: Using cost-effective and readily available raw materials such as 2-chlorobenzoic acid.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions, such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino acid derivatives.
Scientific Research Applications
2-Bromo-5-chloro-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and chlorine atoms on the phenyl ring may enhance its binding affinity and specificity for certain targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Shares the bromine and chlorine substitution pattern on the phenyl ring.
5-Bromo-2-chlorobenzoic acid: Another compound with similar halogen substitutions.
Uniqueness
2-Bromo-5-chloro-D-phenylalanine is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the amino functionality.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHYLIBAKNJBHR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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